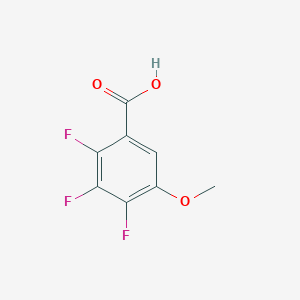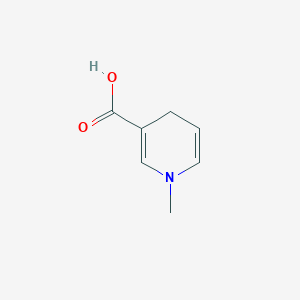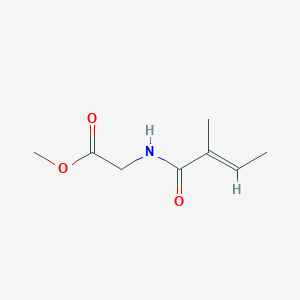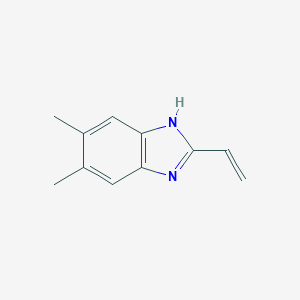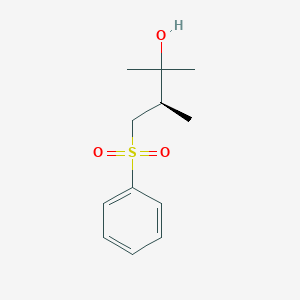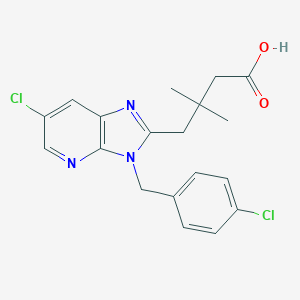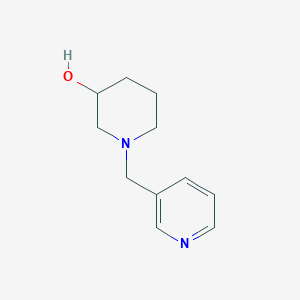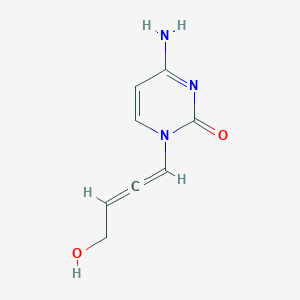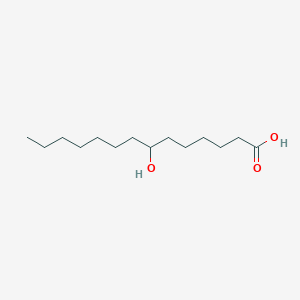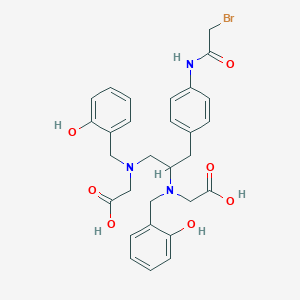
Br-Phi-hbed
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Br-Phi-hbed is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the popular compound, phenylbutyric acid (PBA), and has been synthesized using a unique method.
Mécanisme D'action
The mechanism of action of Br-Phi-hbed is not fully understood, but it is believed to involve the modulation of various signaling pathways. It has been shown to inhibit the activity of histone deacetylases (HDACs), which play a crucial role in gene expression. It has also been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which regulates various metabolic processes. Additionally, it has been shown to modulate the activity of various enzymes such as caspases and cyclooxygenases.
Effets Biochimiques Et Physiologiques
Br-Phi-hbed has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). It has also been shown to increase the levels of anti-inflammatory cytokines such as interleukin-10 (IL-10). Additionally, it has been shown to reduce oxidative stress and improve mitochondrial function.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of Br-Phi-hbed is its high solubility in water, which makes it easier to use in lab experiments. It is also stable under various conditions, which makes it easier to store and transport. However, one of the limitations of Br-Phi-hbed is its high cost, which may limit its use in large-scale experiments.
Orientations Futures
There are several future directions for the study of Br-Phi-hbed. One of the areas that require further investigation is its mechanism of action. There is still much to be understood about how Br-Phi-hbed modulates various signaling pathways. Another area that requires further investigation is its potential use in the treatment of liver diseases. There is still much to be understood about how Br-Phi-hbed affects liver function and how it can be used to treat liver diseases. Additionally, there is a need for further investigation into its potential use in agriculture and industry.
Méthodes De Synthèse
Br-Phi-hbed is synthesized using a simple and efficient method that involves the reaction of Br-Phi-hbed with bromine and triphenylphosphine. The reaction is carried out in anhydrous tetrahydrofuran (THF) at room temperature, and the product is obtained in high yield. The purity of the product is confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Applications De Recherche Scientifique
Br-Phi-hbed has been extensively studied for its potential applications in various fields such as medicine, agriculture, and industry. In medicine, it has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. It has also been studied for its potential use in treating liver diseases such as hepatic encephalopathy. In agriculture, it has been shown to enhance plant growth and improve crop yield. In industry, it has been studied for its potential use as a corrosion inhibitor.
Propriétés
Numéro CAS |
126926-47-4 |
|---|---|
Nom du produit |
Br-Phi-hbed |
Formule moléculaire |
C29H32BrN3O7 |
Poids moléculaire |
614.5 g/mol |
Nom IUPAC |
2-[[3-[4-[(2-bromoacetyl)amino]phenyl]-2-[carboxymethyl-[(2-hydroxyphenyl)methyl]amino]propyl]-[(2-hydroxyphenyl)methyl]amino]acetic acid |
InChI |
InChI=1S/C29H32BrN3O7/c30-14-27(36)31-23-11-9-20(10-12-23)13-24(33(19-29(39)40)16-22-6-2-4-8-26(22)35)17-32(18-28(37)38)15-21-5-1-3-7-25(21)34/h1-12,24,34-35H,13-19H2,(H,31,36)(H,37,38)(H,39,40) |
Clé InChI |
PJZDMOUUFZCTBD-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
SMILES canonique |
C1=CC=C(C(=C1)CN(CC(CC2=CC=C(C=C2)NC(=O)CBr)N(CC3=CC=CC=C3O)CC(=O)O)CC(=O)O)O |
Synonymes |
1-(4-bromoacetamidobenzyl)-N,N'-bis(2-hydroxybenzyl)ethylenediamine-N,N'-diacetic acid Br-Phi-HBED N,N'-bis(2-hydoxybenzyl)-1-(4-bromoacetamidobenzyl)-1,2-ethylenediamine-N,N'-diacetic acid |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



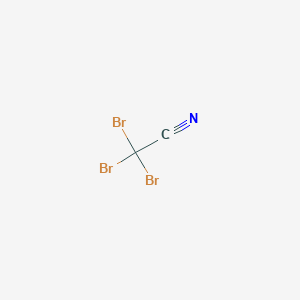
![Tert-butyl 1-oxa-6-azaspiro[2.5]octane-6-carboxylate](/img/structure/B141526.png)
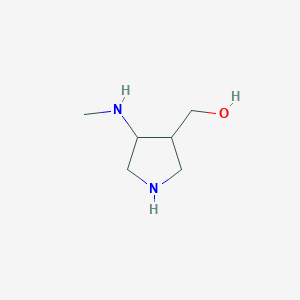
![2-{3-[(4-Amino-2-methylpyrimidin-5-YL)methyl]-4-methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-YL}ethyl trihydrogen diphosphate](/img/structure/B141531.png)
